molecular formula C9H7ClN2O2 B1355177 5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid CAS No. 947013-68-5

5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid

Cat. No.: B1355177
CAS No.: 947013-68-5
M. Wt: 210.62 g/mol
InChI Key: GVLUKGCSZAAZJI-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid is a heterocyclic compound with the molecular formula C9H7ClN2O2. It is part of the benzimidazole family, which is known for its wide range of biological activities and applications in medicinal chemistry . The compound features a benzimidazole core substituted with a chlorine atom at the 5-position, a methyl group at the 1-position, and a carboxylic acid group at the 2-position.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted benzimidazoles, which can be further functionalized for specific applications .

Scientific Research Applications

5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents, particularly in the treatment of infections and cancer.

    Industry: Utilized in the production of dyes, pigments, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interfere with DNA synthesis and repair processes, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

  • 2-Methylbenzimidazole
  • 5-Nitro-1-methylbenzimidazole
  • 1H-Benzimidazole-2-carboxylic acid

Uniqueness

5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-chloro-1-methylbenzimidazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-12-7-3-2-5(10)4-6(7)11-8(12)9(13)14/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLUKGCSZAAZJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)N=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101218491
Record name 5-Chloro-1-methyl-1H-benzimidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101218491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947013-68-5
Record name 5-Chloro-1-methyl-1H-benzimidazole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=947013-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1-methyl-1H-benzimidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101218491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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